molecular formula C7H15NO2 B12309196 [3-(Hydroxymethyl)piperidin-2-yl]methanol

[3-(Hydroxymethyl)piperidin-2-yl]methanol

Cat. No.: B12309196
M. Wt: 145.20 g/mol
InChI Key: KZYHFZLWVHOKNM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Hydroxymethyl)piperidin-2-yl]methanol typically involves the functionalization of a piperidine ringThis can be achieved using a palladium catalyst with a novel pyridine-oxazoline ligand .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[3-(Hydroxymethyl)piperidin-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

[3-(Hydroxymethyl)piperidin-2-yl]methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)piperidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can undergo hydroxyl oxidation, amination, and imine reduction via a metal catalyst. These reactions lead to the formation of new C-N bonds and the modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Hydroxymethyl)piperidin-2-yl]methanol is unique due to its dual hydroxymethyl substitution, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of complex molecules and a promising candidate for drug development .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

[2-(hydroxymethyl)piperidin-3-yl]methanol

InChI

InChI=1S/C7H15NO2/c9-4-6-2-1-3-8-7(6)5-10/h6-10H,1-5H2

InChI Key

KZYHFZLWVHOKNM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)CO)CO

Origin of Product

United States

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